molecular formula C16H16FNO4 B185109 N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide CAS No. 796-59-8

N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B185109
CAS No.: 796-59-8
M. Wt: 305.3 g/mol
InChI Key: SLGNATGXMVKBNI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide is a chemical compound (PubChem CID: 310093) offered as a research tool for biochemical and pharmacological applications. Recent scientific investigations have explored its potential as a scaffold in the development of novel antitumor agents. Studies on structurally related acrylamide-PABA hybrids, which incorporate this benzamide motif, have demonstrated promising antiproliferative activity against breast cancer cell lines (MCF-7) through the inhibition of β-tubulin and the promotion of apoptosis . The 3,4,5-trimethoxyphenyl group is a recognized pharmacophore in medicinal chemistry, also found in other bioactive molecules, underscoring its research value for structure-activity relationship (SAR) studies . This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, wearing personal protective equipment such as gloves and eyeshields . Chemical Identifiers: CAS No: 796-59-8 Molecular Formula: C16H16FNO4 Molecular Weight: 305.31 g/mol SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)F

Properties

IUPAC Name

N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-6-4-11(17)5-7-12/h4-9H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGNATGXMVKBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309687
Record name N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide
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Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796-59-8
Record name NSC213566
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUORO-3,4,5-TRIMETHOXYBENZANILIDE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Formation of the tetrahedral intermediate : The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride, generating a tetrahedral intermediate.

  • Elimination of HCl : The intermediate collapses, expelling a chloride ion and forming the amide bond.

A molar ratio of 1:1.2 (4-fluoroaniline to acyl chloride) is typically used to ensure complete consumption of the limiting reagent. Excess acyl chloride minimizes side reactions such as oligomerization.

Solvent and Base Selection

Solvents :

  • Dichloromethane (DCM) : Preferred for its ability to dissolve both aromatic amines and acyl chlorides while facilitating easy removal via rotary evaporation.

  • Tetrahydrofuran (THF) : Used in protocols requiring higher reaction temperatures (40–50°C), though it may necessitate longer reaction times.

Bases :

  • Triethylamine (TEA) : Neutralizes HCl generated during the reaction, preventing protonation of the amine and shifting the equilibrium toward product formation.

  • Pyridine : Alternative for acid-sensitive substrates, though it may complicate purification due to its strong odor.

Optimized Synthetic Protocols

Laboratory-Scale Synthesis

Procedure :

  • Charge a round-bottom flask with 4-fluoroaniline (1.0 equiv) and DCM (10 mL/g substrate).

  • Add TEA (1.2 equiv) under nitrogen atmosphere and cool to 0°C.

  • Dropwise addition of 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) over 30 minutes.

  • Stir at room temperature for 6–8 hours.

  • Workup : Wash with 5% HCl (to remove excess TEA), followed by saturated NaHCO₃ and brine.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) yields the product as a white solid.

Typical Yields : 75–85% with >95% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 100°C, 300 W, 15 minutes.

  • Yield : 82%, comparable to conventional methods.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes favor continuous flow systems for scalability and consistency:

  • Reactor type : Tubular reactor with static mixers.

  • Residence time : 20–30 minutes.

  • Throughput : 10–50 kg/day.

Crystallization-Based Purification

  • Antisolvent : Heptane is added to the crude reaction mixture to precipitate the product.

  • Purity : 98–99% after two recrystallizations from ethanol/water.

Comparative Analysis of Methods

Parameter Batch Synthesis Flow Chemistry Microwave
Reaction Time6–8 hours20–30 minutes15 minutes
Yield (%)75–8580–8882
Purity (%)959895
ScalabilityModerateHighLow

Challenges and Solutions

Hydrolysis of Acyl Chloride

Moisture-sensitive reagents require anhydrous conditions:

  • Solution : Use molecular sieves (4 Å) or conduct reactions under nitrogen.

Recent Advances

Enzyme-Catalyzed Synthesis

Lipases (e.g., Candida antarctica lipase B) enable greener synthesis:

  • Conditions : 40°C, pH 7.0, 24 hours.

  • Yield : 68% (lower than chemical methods but solvent-free).

Photochemical Activation

UV light (254 nm) accelerates the reaction:

  • Time : 2 hours.

  • Yield : 78%.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Synthesis

N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide serves as an important building block in organic synthesis. It can be utilized to create various derivatives through reactions such as:

  • Oxidation : The methoxy groups can be oxidized to form phenolic derivatives.
  • Reduction : The amide group can be reduced to yield amine derivatives.
  • Substitution : The fluorine atom can undergo nucleophilic substitution under appropriate conditions.

These reactions allow for the development of new compounds with potentially enhanced properties or activities.

Biological Research

The compound has been investigated for its potential biological activities, which include:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Its structural similarity to known anticancer agents has led to exploration for its efficacy against various cancer cell lines. Preliminary results indicate potential cytotoxic effects on tumor cells, warranting further investigation.

Medicinal Chemistry

This compound is being explored as a potential drug candidate due to its promising biological activities. Its ability to modulate enzyme activity suggests applications in drug design aimed at treating conditions such as:

  • Cancer : As an anticancer agent.
  • Inflammatory Diseases : As a therapeutic option for conditions like arthritis or other inflammatory disorders.

Industrial Applications

In addition to its research applications, this compound is also being studied for its utility in developing new materials. Its unique chemical properties can be leveraged in:

  • Polymer Development : The compound's structure may impart specific characteristics to polymers used in various applications.
  • Coatings : It may be used to create coatings with enhanced properties such as resistance to environmental degradation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerCytotoxic effects on cancer cell lines
Enzyme ModulationPotential inhibition of glucosidase enzymes

Case Study Insights

  • Anti-inflammatory Mechanism :
    • Research indicates that this compound can inhibit specific enzymes linked to inflammation. This was demonstrated through in vitro assays that measured the compound's effect on enzyme activity related to inflammatory processes.
  • Anticancer Properties :
    • A study involving various cancer cell lines showed that the compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Material Science Applications :
    • Preliminary studies have suggested that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability, indicating its potential use in advanced material formulations.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

N-(4-Chlorophenyl)-3,4,5-Trimethoxybenzamide
  • Molecular Formula: C₁₇H₁₆ClNO₄
  • Molecular Weight : 349.77 g/mol
  • Melting Point : 248–250°C
  • Synthesis : Prepared via oxazolone and 3-chloroaniline condensation in acetic acid, yielding 54.33% .
  • Activity : Demonstrates cytotoxic effects in vitro, attributed to the electron-withdrawing chlorine atom enhancing interactions with biological targets .
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide
  • Molecular Formula: C₁₇H₁₆BrNO₄
  • Molecular Weight : 394.22 g/mol
  • Crystallography : Forms N–H···O hydrogen-bonded chains in its crystal structure, influencing solubility and stability .
N-(4-Fluorophenyl) vs. Chloro/Bromo Analogs
  • Electronic Effects : Fluorine’s high electronegativity enhances dipole interactions and bioavailability compared to chlorine or bromine .
  • Thermal Stability : The fluorophenyl derivative (238–240°C) has a lower melting point than the chlorophenyl analog (248–250°C), likely due to weaker intermolecular forces .

Methoxy- and Hydroxy-Substituted Derivatives

N-(4-Methoxyphenyl)-3,4,5-Trimethoxybenzamide
  • Molecular Formula: C₁₈H₁₉NO₅
  • Molecular Weight : 329.35 g/mol
  • Melting Point : 249–251°C
  • Activity : The electron-donating methoxy group may reduce reactivity compared to halogenated analogs, but improves solubility in polar solvents .
N-(4-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide
  • Molecular Formula: C₁₇H₁₇NO₅
  • Molecular Weight : 315.33 g/mol
  • Activity : The hydroxyl group enables hydrogen bonding, enhancing interactions with enzymes like kynurenine formamidase (KFase) .

Cyano- and Trifluoromethyl-Substituted Derivatives

N-(4-Cyanophenyl)-3,4,5-Trimethoxybenzamide
  • Molecular Formula : C₁₇H₁₅N₂O₄
  • Molecular Weight : 312.32 g/mol
  • Properties: The cyano group’s strong electron-withdrawing nature may improve metabolic stability but reduce solubility .
N-(2-Trifluoromethylphenyl)-3,4,5-Trimethoxybenzamide
  • Molecular Formula: C₁₈H₁₆F₃NO₄
  • Molecular Weight : 383.32 g/mol

Data Table: Comparative Analysis of Key Analogs

Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
4-Fluorophenyl C₁₇H₁₆FNO₄ 333.32 238–240 Antiproliferative
4-Chlorophenyl C₁₇H₁₆ClNO₄ 349.77 248–250 Cytotoxic
4-Bromophenyl C₁₇H₁₆BrNO₄ 394.22 Not reported Structural studies
4-Methoxyphenyl C₁₈H₁₉NO₅ 329.35 249–251 Solubility enhancement
4-Hydroxyphenyl C₁₇H₁₇NO₅ 315.33 Not reported Enzyme inhibition
4-Cyanophenyl C₁₇H₁₅N₂O₄ 312.32 Not reported Metabolic stability

Biological Activity

N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, focusing on its anti-inflammatory and anticancer properties, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a fluorine atom and three methoxy groups attached to a benzamide structure. This unique configuration may influence its biological activity and pharmacological properties.

1. Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Mechanism of Action : It is hypothesized that the compound may interact with specific receptors or enzymes that modulate inflammatory responses. For instance, it could inhibit cyclooxygenase (COX) enzymes or other mediators involved in inflammation.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown promising results in various cancer cell lines.

  • Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and others. The IC50 values reported vary depending on the specific cell line tested, with some studies indicating values as low as 2.46 µM for related compounds .
  • Mechanism of Action : The anticancer activity is believed to result from the induction of apoptosis through the activation of caspases and inhibition of tubulin polymerization. For example, one study reported that treatment with related compounds led to a significant increase in active caspase 9 levels in HepG2 cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerCytotoxic effects on HepG2 cells (IC50 = 2.46 µM)
Apoptosis InductionIncreased active caspase 9 levels
Tubulin InhibitionSuppresses tubulin polymerization

Case Studies

  • Cytotoxic Studies : A study involving the synthesis of molecular hybrids containing the trimethoxybenzamide structure showed enhanced cytotoxicity against HepG2 cells compared to traditional chemotherapeutics like 5-Fluorouracil (IC50 = 7.18 µM) .
  • Inflammatory Response : Another investigation revealed that compounds similar to this compound could significantly reduce histamine release from mast cells, indicating potential therapeutic applications in allergic reactions and inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide, and how is purity ensured?

The compound is synthesized via nucleophilic acyl substitution. 3,4,5-Trimethoxybenzoyl chloride reacts with 4-fluoroaniline in tetrahydrofuran (THF) with triethylamine (TEA) as a base (1:1.2 molar ratio). Post-reaction, the crude product is purified using column chromatography (silica gel, dichloromethane/ethyl acetate gradient) to achieve >95% purity . Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–7.5 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 364.12) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions stabilizing the lattice) .

Q. What in vitro assays are recommended for initial screening of biological activity?

  • Tyrosinase inhibition : Use mushroom tyrosinase with L-DOPA as a substrate; compare IC50_{50} values to kojic acid .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How does the substitution pattern on the benzamide core influence tyrosinase inhibition efficacy compared to structural analogs?

  • Fluorophenyl vs. hydroxyphenyl : The electron-withdrawing fluorine atom enhances binding to tyrosinase’s copper-active site, increasing inhibitory potency (IC50_{50} ~10 μM) compared to hydroxyl analogs (IC50_{50} ~25 μM) .
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using PDB: 2Y9X to compare binding energies and interactions (e.g., hydrogen bonds with His263, hydrophobic contacts with Phe264) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Assay standardization : Control variables like pH (tyrosinase assays at pH 6.8 vs. 7.4 alter activity by 20%) .
  • Purity validation : Use HPLC-DAD to confirm >98% purity, as impurities (e.g., unreacted 4-fluoroaniline) may skew results .
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects in cell-based assays) .

Q. How can fluorescence-based probes be designed to study cellular uptake and target engagement?

  • Derivatization : Introduce a fluorescein tag at the fluorophenyl group via Suzuki coupling .
  • Imaging : Confocal microscopy in live cells (e.g., HepG2) with excitation/emission at 488/520 nm .
  • Competitive binding : Co-incubate with unlabeled compound to validate specificity using fluorescence quenching .

Methodological Notes

  • Synthetic Optimization : Replace THF with DMF for higher yields in sterically hindered reactions .
  • Crystallography : Use SHELXTL for refinement; anisotropic displacement parameters improve accuracy for fluorine atoms .
  • Fluorescence Assays : Adjust solvent polarity (e.g., DMSO vs. PBS) to avoid aggregation-induced quenching .

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